molecular formula C6H10Cl2O B8762653 1,6-Dichlorohexan-2-one

1,6-Dichlorohexan-2-one

Cat. No.: B8762653
M. Wt: 169.05 g/mol
InChI Key: LIOIEWPUGWMDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dichlorohexan-2-one is a useful research compound. Its molecular formula is C6H10Cl2O and its molecular weight is 169.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,6-dichlorohexan-2-one

InChI

InChI=1S/C6H10Cl2O/c7-4-2-1-3-6(9)5-8/h1-5H2

InChI Key

LIOIEWPUGWMDPT-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ethereal solution of diazomethane (prepared by the reaction of 90 parts of N-nitrosomethylurea with 175 parts by volume of 45% aqueous potassium hydroxide in 375 parts by volume of ether) is added dropwise, at 0° C., 50 parts of 5-chlorovaleryl chloride and the resulting reaction mixture is allowed to warm to room temperature with stirring, then stirred for an additional 16 hours. A saturated solution of dry hydrogen chloride in ether is then added portionwise to the point at which the solution becomes colorless. This solution containing the diazoketone and hydrogen chloride is stirred at room temperature for about 16 hours, then is washed successively with water, saturated aqueous sodium chloride and dried over anhydrous sodium sulfate. Removal of the solvent by distillation under reduced pressure affords 1,6-dichloro-2-hexanone.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In 300 ml of ehter solution of diazomethane prepared from 43 g of p-tosyl-N-methyl-N-nitrosoacetamide was added under stirring 30 ml of ether solution of 8 g of 5-chlorovalerylchloride dropwise at -5° to 0° C., and the solution was allowed to stand at the same temperature for 2 hours. Hydrogen chloride gas was passed through the reaction solution at 0° C. and the solution was allowed to stand at the same temperature for 0.5 hours. To the solution was added 100 ml of water and the ether layer was separated. The aqueous layer was further extracted twice each time with 100 ml of ether. The ether layers were combined and the obtained ether solution was dried over anhydrous magnesium sulfate and the solvent was distilled away and the residue was distilled under reduced pressure to provide 8.2 g of 1,6-dichloro-2-hexanone showing a boiling point of 120° to 125° C. (14 mm Hg). ##STR51##
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